molecular formula C19H23N5O3S2 B2918367 N-(4-fluorophenyl)-2-{[4-(methylthio)phenyl]amino}pyridine-3-sulfonamide CAS No. 1115867-86-1

N-(4-fluorophenyl)-2-{[4-(methylthio)phenyl]amino}pyridine-3-sulfonamide

Cat. No.: B2918367
CAS No.: 1115867-86-1
M. Wt: 433.55
InChI Key: HIPYJGOLHUAQHN-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-{[4-(methylthio)phenyl]amino}pyridine-3-sulfonamide is a sulfonamide derivative featuring a pyridine core substituted with a 4-fluorophenyl group at position 3 and a 4-(methylthio)phenylamino moiety at position 2. This compound’s structure combines aromatic and heterocyclic elements, which are common in pharmacologically active molecules. Sulfonamides are historically significant as antibacterial agents, but modern derivatives often target enzymes such as kinases, carbonic anhydrases, or proteases due to their ability to mimic carboxyl or phosphate groups . The fluorine atom on the phenyl ring enhances metabolic stability and bioavailability, while the methylthio group may contribute to hydrophobic interactions in binding pockets .

Properties

IUPAC Name

2-(5,7-dioxo-6-propyl-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-4-yl)-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3S2/c1-2-7-23-17(26)15-16(21-18(29-15)22-8-3-4-9-22)24(19(23)27)12-14(25)20-11-13-6-5-10-28-13/h5-6,10H,2-4,7-9,11-12H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPYJGOLHUAQHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C(S2)N3CCCC3)N(C1=O)CC(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-2-{[4-(methylthio)phenyl]amino}pyridine-3-sulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structural properties, which are believed to contribute to its biological activity. This article discusses the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H16FN2O2S\text{C}_{16}\text{H}_{16}\text{F}\text{N}_{2}\text{O}_{2}\text{S}

This structure consists of a pyridine ring, a sulfonamide group, and various aromatic substituents that enhance its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that sulfonamide derivatives can inhibit various enzymes and receptors involved in disease processes:

  • Enzyme Inhibition : Many sulfonamides are known to inhibit carbonic anhydrases and other enzymes critical for cellular function.
  • Antitumor Activity : Preliminary studies suggest that this compound may exhibit antiproliferative effects against certain cancer cell lines by inducing apoptosis and cell cycle arrest.

Antitumor Activity

A study evaluating the antiproliferative effects of this compound on various cancer cell lines demonstrated significant inhibitory effects. The following table summarizes the IC50 values obtained from in vitro assays:

Cell LineIC50 (µM)
HepG2 (liver cancer)1.30
MCF-7 (breast cancer)5.00
A549 (lung cancer)3.50

Case Studies

  • In Vitro Studies : In an experimental setup using HepG2 cells, the compound exhibited an IC50 value of 1.30 µM, indicating potent antiproliferative activity. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase-3 activity.
  • In Vivo Studies : A xenograft model study showed that administration of the compound resulted in a tumor growth inhibition (TGI) of approximately 48.89%. This suggests potential for further development as an anticancer agent.

Structure-Activity Relationship (SAR)

The efficacy of this compound can be influenced by its structural components. SAR studies have indicated that modifications in the aromatic rings can significantly alter biological activity:

  • Fluorination : The presence of the fluorine atom on the phenyl ring enhances lipophilicity and may improve binding affinity to target proteins.
  • Methylthio Group : The methylthio substituent has been shown to enhance enzyme inhibition properties compared to other alkyl groups.

Comparison with Similar Compounds

Key Observations:

Sulfapyrimidines () utilize a pyrimidine ring, a classic scaffold for antifolates, whereas the pyridine in the target may reduce susceptibility to resistance mechanisms common in bacterial dihydropteroate synthase .

Substituent Effects: The 4-fluorophenyl group in the target compound improves metabolic stability compared to non-fluorinated aryl groups, as seen in ’s methoxy-substituted derivatives . The methylthio group (S-CH₃) in the target may engage in sulfur-π or hydrogen-bonding interactions, contrasting with the trifluoroethylamino group in , which likely enhances hydrophobicity and electronegativity .

Pharmacological Implications: Biphenyl derivatives () with bulky substituents like cyclohexylamino may exhibit stronger binding to kinase ATP pockets but poorer solubility .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(4-fluorophenyl)-2-{[4-(methylthio)phenyl]amino}pyridine-3-sulfonamide, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via transition-metal-free thioamination using sulfenamides and arynes. Key reagents include CsF as a catalyst and DME as the solvent (25°C, 24 hours). Post-reaction purification via silica gel chromatography is critical . For yield optimization, factors such as catalyst loading (e.g., CsF vs. KF), solvent polarity, and reaction time should be systematically tested. Low yields (e.g., 13% in analogous syntheses) often arise from steric hindrance or competing side reactions, which can be mitigated by introducing electron-withdrawing groups on the aryl ring .
Catalyst Solvent Temp (°C) Time (h) Yield (%)
CsFDME252413–70*
*Yields vary based on substituents and purification efficiency .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for confirming regioselectivity of the sulfonamide and methylthio groups. Aromatic protons typically appear at δ 7.0–8.5 ppm, while methylthio (–SCH3_3) resonates near δ 2.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Provides exact mass confirmation (e.g., Q-TOF systems with ±2 ppm accuracy) .
  • FTIR : Sulfonamide S=O stretches appear at 1150–1350 cm1^{-1} .

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl) influence biological activity?

  • Methodology : Fluorine’s electron-withdrawing effect enhances metabolic stability and binding affinity to hydrophobic enzyme pockets. Comparative studies using analogues (e.g., 4-chlorophenyl derivatives) show reduced selectivity in kinase inhibition assays, suggesting fluorine’s role in optimizing lipophilicity and target engagement .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with improved selectivity for kinase targets?

  • Methodology :

  • Docking Studies : Use software like AutoDock Vina to predict binding poses in JNK3 or COX-2 active sites. Focus on hydrogen bonding between the sulfonamide group and conserved residues (e.g., Lys93 in JNK3) .

  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. Derivatives with trifluoromethyl groups show enhanced residence times due to hydrophobic interactions .

  • SAR Tables : Correlate substituent effects (e.g., methylthio vs. sulfone) with IC50_{50} values (see example below).

    R Group Target IC50_{50} (nM) Selectivity Ratio
    –SCH3_3JNK35010:1 (vs. p38α)
    –SO2_2CH3_3JNK31203:1
    Data adapted from kinase profiling assays .

Q. What strategies resolve contradictions in biological data between in vitro and in vivo models?

  • Methodology :

  • Metabolic Stability Assays : Test hepatic microsome clearance (e.g., human vs. murine) to identify species-specific metabolism. Fluorophenyl derivatives often exhibit longer half-lives in vivo due to reduced CYP450-mediated oxidation .
  • Pharmacokinetic Bridging : Adjust dosing regimens based on plasma protein binding differences (e.g, >90% binding in rodents vs. 85% in humans) .
  • Toxicogenomics : Use RNA-seq to identify off-target effects (e.g., unintended kinase inhibition) that may explain efficacy-toxicity disparities .

Q. How can crystallization challenges for X-ray diffraction studies be addressed?

  • Methodology :

  • Solvent Screening : Test polar aprotic solvents (e.g., DMSO/EtOH mixtures) for slow vapor diffusion. Crystalline forms of sulfonamide derivatives often require annealing at 50–60°C to reduce lattice defects .
  • Co-crystallization : Add JNK3 ATP-binding domain protein to stabilize ligand conformation. Fluorophenyl groups improve crystal packing via π-π stacking .

Data Contradiction Analysis

Q. Why do some studies report conflicting IC50_{50} values for the same target?

  • Root Cause : Variability in assay conditions (e.g., ATP concentration, enzyme lot). Standardize protocols using the ADP-Glo™ Kinase Assay and validate with reference inhibitors (e.g., SP600125 for JNK3) .
  • Mitigation : Report full experimental details (pH, incubation time) and use orthogonal assays (e.g., SPR for binding affinity) to confirm activity .

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